![molecular formula C20H20N2O B14176365 4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol CAS No. 917807-63-7](/img/structure/B14176365.png)
4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol is an organic compound that belongs to the class of phenylpyrazoles. This compound contains a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group
Méthodes De Préparation
The synthesis of 4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol typically involves organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The reaction conditions and reagents used can vary depending on the desired product and specific requirements of the synthesis.
Analyse Des Réactions Chimiques
4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction can produce a variety of substituted phenylpyrazoles .
Applications De Recherche Scientifique
4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential therapeutic properties, including its ability to inhibit specific enzymes and proteins. In medicine, it is investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. In industry, it is used in the development of new materials and chemical sensors .
Mécanisme D'action
The mechanism of action of 4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, inhibiting their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol can be compared with other similar compounds, such as phenylpyrazoles and pyrrolidine derivatives. These compounds share similar structural features and chemical properties but may differ in their biological activity and applications. For example, pyrrolidine derivatives are known for their versatility and use in drug discovery, while phenylpyrazoles are studied for their potential therapeutic properties .
Similar Compounds
- Phenylpyrazoles
- Pyrrolidine derivatives
- Pyrazole derivatives
- Indole derivatives
Propriétés
Numéro CAS |
917807-63-7 |
|---|---|
Formule moléculaire |
C20H20N2O |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
4-[3-amino-1-(4-pyridin-4-ylphenyl)propyl]phenol |
InChI |
InChI=1S/C20H20N2O/c21-12-9-20(18-5-7-19(23)8-6-18)17-3-1-15(2-4-17)16-10-13-22-14-11-16/h1-8,10-11,13-14,20,23H,9,12,21H2 |
Clé InChI |
OVNVKTQBPYQTAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=NC=C2)C(CCN)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



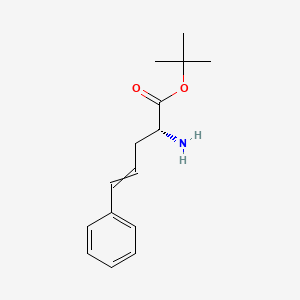
![3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14176310.png)
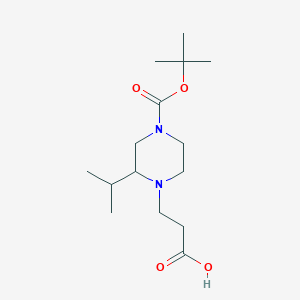
![2-{[(3-Chlorophenyl)carbamoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14176326.png)
![5-Methyl-N-[2-(pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14176330.png)
![6-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14176336.png)
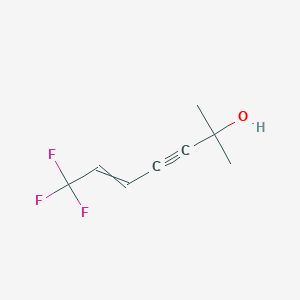

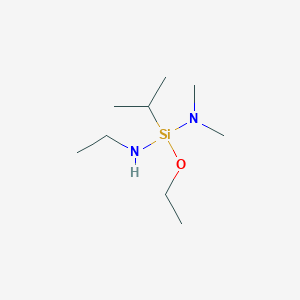
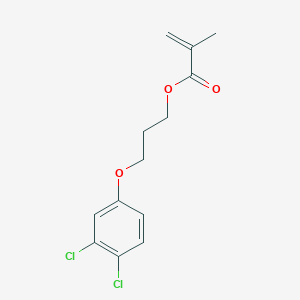
![4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione](/img/structure/B14176378.png)
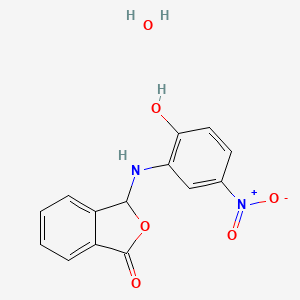
![4-(3-Chlorophenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14176391.png)
